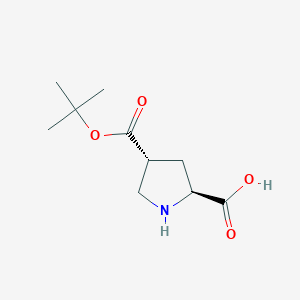
(2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that is commonly used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable in the synthesis of peptides and other complex molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group. One common method is to react pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Boc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or alcohols can react with the Boc group under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of pyrrolidine derivatives.
Reduction: Free pyrrolidine-2-carboxylic acid.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
科学的研究の応用
(2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of peptide-based drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the nitrogen atom, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
類似化合物との比較
Similar Compounds
- (2S,4R)-4-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides greater stability and ease of removal compared to other protecting groups. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)6-4-7(8(12)13)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m1/s1 |
InChIキー |
KGNWUYFIHHGWIO-RQJHMYQMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](NC1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C1CC(NC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


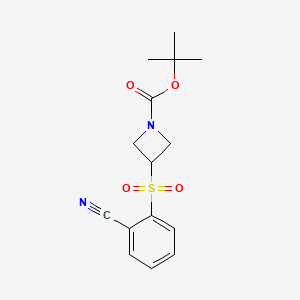
![N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide](/img/structure/B12451141.png)
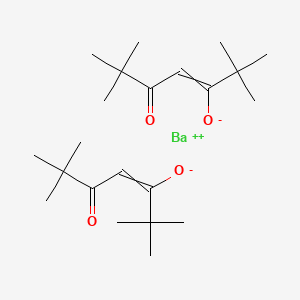
![3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12451152.png)
![3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B12451161.png)
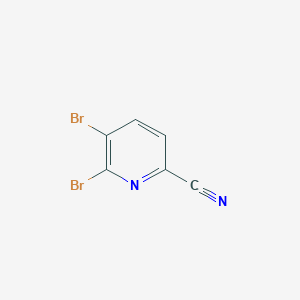


![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide](/img/structure/B12451190.png)
![4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B12451191.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)
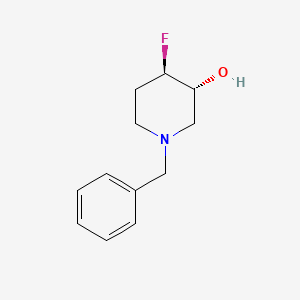
![methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)
